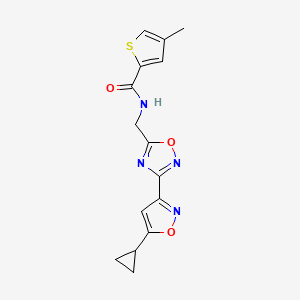

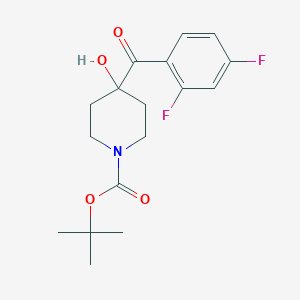

3-hydroxy-1-(2-pyridyl)-1H-pyrazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridinone derivatives has been studied . Pyridine was used as substrates, and hydrogen peroxide and nitric acid as reagents to get 4-nitropyridine-N-oxide, followed by acetylization, and elimination reactions to generate pyridinone .

Molecular Structure Analysis

The molecular structure of 3-hydroxy-1-(2-pyridyl)-1H-pyrazole has been analyzed using quantum chemical calculations . The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities have been determined .

Chemical Reactions Analysis

The chemical reactions of pyridinone derivatives have been explored . These compounds can form additional interactions with the therapeutic targets, cross the cell membrane easily, and increase the water solubility of molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-hydroxy-1-(2-pyridyl)-1H-pyrazole include a molecular formula of C8H7N3O and a molecular weight of 161.164. Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume have been reported .

Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity:

The pyrimidine moiety, present in 1-(pyridin-2-yl)-1H-pyrazol-3-ol, has been employed in designing privileged structures in medicinal chemistry. In a study by Gu et al., novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities . These compounds were tested against immortalized rat hepatic stellate cells (HSC-T6). Notably, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the best activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. Additionally, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

Other Potential Applications:

While anti-fibrosis activity stands out, the pyrimidine core in this compound also offers other promising applications:

a. Antimicrobial Properties:: Pyrimidine derivatives have been reported as antimicrobial agents . Further investigations could explore the specific antimicrobial spectrum and mechanisms of action for this compound.

b. Antiviral Activity:: Given the diverse biological activities associated with pyrimidine derivatives, it’s worth investigating whether 1-(pyridin-2-yl)-1H-pyrazol-3-ol exhibits antiviral properties.

c. Antitumor Potential:: Pyrimidine-based compounds have shown antitumor effects . Research could explore the impact of this compound on cancer cell lines.

d. Materials Science and Optoelectronics:: Aromatic heterocycles, including pyrimidines, play a crucial role in materials science and optoelectronic devices . Investigating the optical properties of this compound could be valuable.

e. Sensors and Confocal Microscopy:: Imidazo derivatives (which include pyrimidine moieties) have been used in sensors and as emitters for confocal microscopy . Exploring these applications could yield interesting results.

Safety and Hazards

Zukünftige Richtungen

The future directions of research on 3-hydroxy-1-(2-pyridyl)-1H-pyrazole could involve further exploration of its potential applications in drug discovery . The advancements in understanding the potential of this biologically enriched scaffold could expedite the development of its new applications .

Wirkmechanismus

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to exhibit a wide range of biological activities . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways depending on their specific biological activity .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-4-6-11(10-8)7-3-1-2-5-9-7/h1-6H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPKLGLVGBGMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-1-(2-pyridyl)-1H-pyrazole | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2370691.png)

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2370697.png)

![4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one](/img/structure/B2370703.png)

![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2370704.png)

![3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2370706.png)

![3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2370707.png)

![6-chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2370712.png)